BenchChemオンラインストアへようこそ!

3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Opioid receptor binding Dermorphin analogues μ-receptor affinity

3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly designated Boc-2,6-dimethylphenylalanine (Boc-Dmp), is a tert-butoxycarbonyl-protected non-proteinogenic amino acid belonging to the class of Cα-alkylated aromatic amino acid derivatives. The Dmp residue serves as a sterically constrained surrogate for phenylalanine (Phe) or tyrosine (Tyr) in synthetic opioid peptides.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B13730889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)
InChIKeyKJGYCJMJZYLARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-2,6-Dimethylphenylalanine (Boc-Dmp): A Non-Natural Amino Acid Building Block for High-Affinity Opioid Peptide Ligand Design


3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly designated Boc-2,6-dimethylphenylalanine (Boc-Dmp), is a tert-butoxycarbonyl-protected non-proteinogenic amino acid belonging to the class of Cα-alkylated aromatic amino acid derivatives [1]. The Dmp residue serves as a sterically constrained surrogate for phenylalanine (Phe) or tyrosine (Tyr) in synthetic opioid peptides. When incorporated into peptide scaffolds via standard solid-phase peptide synthesis (SPPS) following Boc-deprotection, Dmp confers quantifiable improvements in opioid receptor binding affinity and selectivity relative to natural aromatic amino acids [1]. The compound is available in both L- and D-configurations, with the L-isomer predominantly associated with enhanced receptor interactions in published structure-activity relationship (SAR) studies [2].

Why Boc-Phe or Boc-Dmt Cannot Substitute for Boc-Dmp in Opioid Peptide Synthesis: Steric and Pharmacophoric Requirements


The 2,6-dimethyl substitution pattern on the phenyl ring of Dmp creates a unique combination of restricted aryl ring rotation and altered lipophilicity that is not achievable with Boc-Phe (unsubstituted), Boc-2-monomethyl-Phe, or Boc-2,4,6-trimethylphenylalanine (Boc-Tmp) [1]. Critically, Boc-Dmp-derived peptides retain high μ-opioid receptor affinity despite lacking the phenolic hydroxyl group present in 2,6-dimethyltyrosine (Dmt), while Dmt-containing peptides suffer from poor receptor selectivity due to simultaneous high-affinity binding at both μ- and δ-receptors [1]. Generic substitution with Boc-Phe results in 50- to 170-fold lower receptor affinity depending on the peptide scaffold and substitution position, a deficiency that cannot be compensated by adjusting other residues [2]. The quantitative evidence below establishes that Boc-Dmp is a non-interchangeable building block when target receptor affinity and selectivity are procurement-critical parameters.

Quantitative Differentiation of Boc-Dmp Versus Boc-Phe, Boc-Dmt, and Other Alkylated Phenylalanine Building Blocks


170-Fold Increase in μ-Opioid Receptor Affinity by Dmp Substitution for Phe3 in Dermorphin Heptapeptide

In a direct head-to-head comparison within the dermorphin (DM) heptapeptide scaffold, replacement of the Phe3 residue with L-Dmp produced analog [L-Dmp³]DM, which exhibited a 170-fold increase in μ-opioid receptor binding affinity relative to the parent DM peptide [1]. Concurrently, δ-receptor affinity increased by only 4-fold, yielding a net 40-fold improvement in μ-receptor selectivity [1]. The D-Dmp³ substitution, in contrast, produced a marked loss in receptor affinity and selectivity, confirming the stereochemical specificity of this effect [1].

Opioid receptor binding Dermorphin analogues μ-receptor affinity

75-Fold δ-Receptor Selectivity Enhancement by Dmp Substitution for Phe3 in Deltorphin II

In deltorphin II (DT), a δ-opioid receptor-selective heptapeptide, substitution of Phe3 with L-Dmp produced analog [L-Dmp³]DT with a 22-fold increase in δ-receptor affinity and a 3-fold decrease in μ-receptor affinity, culminating in a 75-fold improvement in δ-receptor selectivity [1]. The resulting μ/δ affinity ratio reached 1,045,714, representing unprecedented δ-selectivity within this peptide class [1]. This stands in contrast to D-Dmp³ substitution, which was detrimental to receptor selectivity [1].

δ-Opioid receptor selectivity Deltorphin II analogues Receptor specificity engineering

Dmp Maintains Receptor Selectivity Whereas Dmt Abolishes It: N-Terminal Tyr1 Replacement Comparison

A critical differentiation exists between Dmp and its hydroxylated analog 2,6-dimethyltyrosine (Dmt) when substituting the N-terminal Tyr1 residue in opioid peptides. In the enkephalin (ENK) scaffold, [Dmp¹]ENK retained similar μ- and δ-receptor affinity and selectivity as native ENK, whereas [Dmt¹]ENK produced marked increases in both μ- and δ-affinities but failed to increase—and often decreased—receptor selectivity [1]. Similarly, in the μ-selective YRFB tetrapeptide (Tyr-D-Arg-Phe-βAla-NH₂), Dmp¹ substitution improved μ-receptor selectivity by 15-fold relative to the parent, while Dmt¹ substitution generated high dual μ/δ affinity with poor selectivity [1]. This pattern is consistent across multiple peptide scaffolds including EM-2 and DT [1].

Receptor selectivity preservation Dmp vs. Dmt N-terminal tyrosine surrogate

Dmp Uniquely Mimics N-Terminal Tyrosine Without a Phenolic Hydroxyl Group: A Pharmacophoric Anomaly

The phenolic hydroxyl group of N-terminal Tyr is conventionally considered essential for opioid receptor binding and activation. However, Dmp¹ substitution in μ-selective peptides EM-2 and YRFB produced analogs that retained high μ-receptor affinity (only a 4-fold reduction in EM-2) and potent GPI activity, despite the complete absence of the phenolic OH [1]. In YRFB, [Dmp¹]YRFB (analog 24) exhibited greater μ-affinity than the parent Tyr¹-containing peptide alongside a 15-fold μ-selectivity improvement [2]. By contrast, [Phe¹]YRFB (analog 42) showed drastically reduced μ-receptor affinity and GPI potency, confirming that the 2,6-dimethyl groups—not merely the absence of OH—confer the unique pharmacophoric activity [2]. This property is attributed to enhanced hydrophobicity and increased conformational stability of the Dmp aromatic side chain [2].

Tyrosine bioisostere Phenolic hydroxyl independence Opioid pharmacophore

Position-Dependent Differentiation: Phe3 vs. Phe4 Dmp Substitution Produces Opposing Affinity Effects in Endomorphin-2

The effect of Dmp substitution is highly position-dependent within a given peptide scaffold, a property not observed with natural Phe. In endomorphin-2 (EM-2, Tyr-Pro-Phe-Phe-NH₂), [Dmp³]EM-2 (analog 14) exhibited a 10-fold increase in both μ- and δ-receptor affinity relative to native EM-2 while maintaining high μ-selectivity [1]. In contrast, [Dmp⁴]EM-2 (analog 16) produced a 23-fold decrease in μ-affinity alongside a slight increase in δ-affinity, resulting in significant loss of μ-selectivity [1]. This position-dependent divergence demonstrates that Boc-Dmp cannot be deployed interchangeably at any Phe site; its procurement must be paired with precise knowledge of the target substitution position in the peptide sequence [1].

Positional SAR Endomorphin-2 analogues μ-receptor affinity modulation

Dmp Outperforms Other Alkylated Phenylalanine Derivatives in Endomorphin-2 μ-Selectivity Engineering

In a systematic study of [Dmt¹]EM-2 analogues containing various alkylated Phe³ derivatives, Dmp (2',6'-dimethyl) was compared with 2'-monomethyl (Mmp), 3',5'-dimethyl, 2',4',6'-trimethyl (Tmp), 2'-ethyl-6'-methyl (Emp), and 2'-isopropyl-6'-methyl (Imp) phenylalanine variants [1]. The [Dmt¹,Dmp³]EM-2 analogue (compound 4') exhibited Kiμ = 0.069 nM and Kiδ = 1.83 nM with mixed μ-agonism/δ-antagonism (IC50μ = 0.12 nM, pA₂ = 8.15 at δ-receptor), representing the most balanced μ/δ functional profile among all tested alkylated derivatives [1]. By comparison, the Tmp³ analogue (6') showed similar μ-affinity but distinct functional behavior (pA₂ = 9.05 at δ), while the Emp³ (7') and Imp³ (8') variants produced dual μ/δ-agonism profiles that diverge from Dmp's mixed agonist/antagonist character [1]. These data demonstrate that the specific 2,6-dimethyl substitution pattern is not interchangeable with other alkylation patterns for achieving defined functional selectivity.

Alkylated phenylalanine comparison Endomorphin-2 SAR Dmp vs. Tmp vs. Emp

Procurement-Relevant Application Scenarios for Boc-2,6-Dimethylphenylalanine in Peptide-Based Drug Discovery


Design of μ-Opioid Receptor-Selective Peptide Ligands with Sub-Nanomolar Affinity

Incorporation of Dmp at position 3 of μ-selective scaffolds such as dermorphin or endomorphin-2 produces analogs with Kiμ values in the sub-nanomolar range [1]. Boc-Dmp is the required SPPS building block to access [Dmp³]dermorphin analogs that exhibit 170-fold enhanced μ-affinity over the natural Phe³ parent peptide [2]. This application is directly supported by the quantitative evidence in Section 3, Evidence Items 1 and 5.

Synthesis of δ-Opioid Receptor-Selective Pharmacological Probes with μ/δ Ratios Exceeding 10⁶

For δ-receptor tool compounds requiring minimal μ-receptor cross-reactivity, [Dmp³]deltorphin II analogs provide μ/δ selectivity ratios of 1,045,714—a 75-fold improvement over the parent deltorphin II [1]. Boc-Dmp is the essential starting material for solid-phase assembly of these unprecedented δ-selective ligands, as documented in Section 3, Evidence Item 2.

Oxidatively Stable Tyrosine-Bioisosteric Peptide Analogs for In Vivo Studies

Dmp uniquely substitutes for the oxidation-prone N-terminal Tyr residue in opioid peptides while retaining significant μ-receptor affinity and bioactivity despite lacking the phenolic hydroxyl group [1]. Boc-Dmp enables synthesis of [Dmp¹]EM-2 or [Dmp¹]YRFB analogs that resist oxidative degradation pathways associated with Tyr¹, providing metabolically stabilized peptide candidates for in vivo analgesic testing; μ-selectivity improvements of up to 15-fold over Tyr¹-parent peptides have been demonstrated [2].

Mixed μ-Agonist/δ-Antagonist Ligand Design for Reduced-Tolerance Opioid Analgesics

When incorporated at position 3 of [Dmt¹]endomorphin-2, Dmp yields a mixed μ-agonist/δ-antagonist functional profile (IC50μ = 0.12 nM; δ pA₂ = 8.15) that has been proposed to confer reduced tolerance liability compared to pure μ-agonists such as morphine [1]. This specific functional phenotype is not achievable with other alkylated phenylalanine building blocks (Tmp, Emp, Mmp), which produce distinct agonist/antagonist profiles as established in Section 3, Evidence Item 6 [1]. Boc-Dmp is therefore the designated building block for this emerging class of bifunctional opioid ligands.

Quote Request

Request a Quote for 3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.